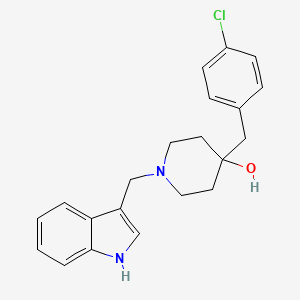
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol is a complex organic compound that features a unique combination of indole, piperidine, and chlorobenzyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole derivative, the compound undergoes a Friedel-Crafts alkylation to introduce the chlorobenzyl group.
Piperidine Ring Formation: The intermediate product is then subjected to a nucleophilic substitution reaction with piperidine, forming the piperidine ring.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions: 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indole ring.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or modified indole derivatives.
Substitution: Formation of substituted chlorobenzyl derivatives.
科学研究应用
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the piperidine ring can modulate the compound’s binding affinity. The chlorobenzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
相似化合物的比较
1-((1H-indol-3-yl)methyl)-4-benzylpiperidin-4-ol: Lacks the chlorobenzyl group, resulting in different biological activities.
1-((1H-indol-3-yl)methyl)-4-(4-fluorobenzyl)piperidin-4-ol: Contains a fluorobenzyl group instead of a chlorobenzyl group, which can affect its reactivity and interactions.
Uniqueness: 1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol is unique due to the presence of the chlorobenzyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research applications.
生物活性
1-((1H-indol-3-yl)methyl)-4-(4-chlorobenzyl)piperidin-4-ol, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C20H21ClN2O. Its structure features an indole moiety linked to a piperidine ring, which is known for various therapeutic properties.
Antibacterial Activity
Research indicates that derivatives of piperidine, including the compound , exhibit notable antibacterial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Salmonella typhi | Moderate activity |
| Bacillus subtilis | Moderate to strong activity |
These findings suggest that the presence of halogen substituents on the phenyl ring enhances the antibacterial efficacy of piperidine derivatives .
Antifungal Activity
The compound has also shown antifungal properties, particularly against Candida species. The antifungal activity was assessed through various assays, revealing MIC values comparable to established antifungal agents.
Anticancer Potential
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. For instance, cytotoxicity assays conducted on FaDu hypopharyngeal tumor cells revealed that the compound induced apoptosis more effectively than some reference drugs .
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and urease, suggesting its potential as a therapeutic agent in neurodegenerative diseases and gastrointestinal disorders.
- Binding Affinity : Docking studies have indicated strong binding interactions with target proteins, enhancing its pharmacological profile .
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Study on Antibacterial Activity : A study evaluated the antibacterial effects of various piperidine derivatives, including this compound, against multi-drug resistant strains. The results showed significant inhibition, particularly in strains resistant to conventional antibiotics.
- Anticancer Study : In another study, the compound was tested against several cancer cell lines, demonstrating a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
属性
CAS 编号 |
925217-94-3 |
|---|---|
分子式 |
C21H23ClN2O |
分子量 |
354.9 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-1-(1H-indol-3-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C21H23ClN2O/c22-18-7-5-16(6-8-18)13-21(25)9-11-24(12-10-21)15-17-14-23-20-4-2-1-3-19(17)20/h1-8,14,23,25H,9-13,15H2 |
InChI 键 |
SJDLUAQSQRBWLX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















